molecular formula C10H7NS B576181 5,9-Methanocycloocta[d][1,3]thiazole CAS No. 162873-26-9

5,9-Methanocycloocta[d][1,3]thiazole

Cat. No.: B576181
CAS No.: 162873-26-9
M. Wt: 173.233
InChI Key: JEZKRZHVOLJEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,9-Methanocycloocta[d][1,3]thiazole is a sophisticated bicyclic organic compound featuring a 1,3-thiazole ring fused within a complex methanocyclooctane framework. The 1,3-thiazole core is a privileged structure in medicinal chemistry and drug discovery, known for its significant role in the development of bioactive molecules . This specific bridged structure may present unique steric and electronic properties, making it a valuable scaffold for probing new chemical spaces in organic synthesis and materials science. While the specific biological profile of this analog is under investigation, the 1,3-thiazole ring is a recognized pharmacophore in numerous therapeutic agents. Thiazole-containing compounds have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant actions . Furthermore, its structural similarity to natural thiazole-containing vitamins and cofactors suggests potential for use in biochemical research and enzyme inhibition studies . Researchers can utilize this compound as a key intermediate in heterocyclic chemistry, particularly in the synthesis of novel fused-ring systems via further functionalization reactions typical of the thiazole ring, such as electrophilic substitution or metal-catalyzed cross-coupling . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

162873-26-9

Molecular Formula

C10H7NS

Molecular Weight

173.233

InChI

InChI=1S/C10H7NS/c1-2-7-4-8(3-1)10-9(5-7)11-6-12-10/h1-3,5-6H,4H2

InChI Key

JEZKRZHVOLJEGD-UHFFFAOYSA-N

SMILES

C1C2=C3C(=CC1=CC=C2)N=CS3

Synonyms

5,9-Methanocyclooctathiazole(9CI)

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 5,9 Methanocycloocta D 1 2 Thiazole

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and conformation of a compound. For chiral molecules, such as derivatives of 5,9-Methanocycloocta[d] mdpi.commdpi.comthiazole (B1198619), X-ray crystallography is particularly crucial as it can establish the absolute stereochemistry, a critical aspect for its biological activity and pharmacological profile.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, leading to a complete and precise structural model.

While specific crystallographic data for 5,9-Methanocycloocta[d] mdpi.commdpi.comthiazole is not publicly available, the structural elucidation of related bicyclic and fused thiazole derivatives by X-ray crystallography has been reported in the scientific literature. These studies serve as a valuable reference for understanding the type of structural information that can be obtained for this class of compounds.

For instance, the analysis of a fused triazolo-thiadiazole system, which shares structural motifs with the target compound, provided detailed insights into its molecular and supramolecular structure. mdpi.com The crystal system, space group, and unit cell dimensions were determined, offering a fundamental description of the crystal lattice.

Table 1: Representative Crystallographic Data for a Fused Heterocyclic System

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
a (Å) 7.8707(2)
b (Å) 15.9681(4)
c (Å) 11.9798(4)
β (°) 100.283(3)
Volume (ų) 1481.44(7)
Z 4

Data derived from a representative fused triazolo-thiadiazole system. mdpi.com

Furthermore, the precise measurement of bond lengths and angles confirms the covalent structure and can reveal details about the electronic nature of the molecule, such as the degree of aromaticity and conjugation. mdpi.com In the case of a 5-arylimino-1,3,4-thiadiazole derivative, X-ray analysis was instrumental in distinguishing between possible regioisomers and establishing the Z-configuration around an imino double bond. mdpi.com

Table 2: Selected Bond Lengths from a Representative Thiazole Derivative

Bond Length (Å)
N(3)–N(2) 1.360(2)
N(3)–C(7) 1.360(2)
C(13)-C(9) 1.480(3)
C(9)-C(8) 1.478(3)

Data from a representative pyridine (B92270) thiazole derivative. nih.gov

The solid-state packing of molecules in the crystal lattice is also revealed through X-ray crystallography. This includes the identification of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the macroscopic properties of the material. For example, in the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, N—H⋯N and N—H⋯O hydrogen bonds, as well as C—H⋯π interactions, were identified as key contributors to the supramolecular assembly. nih.gov

The determination of absolute stereochemistry is a critical capability of X-ray crystallography, especially for chiral compounds. By utilizing anomalous dispersion effects, typically with copper radiation for light-atom structures, the absolute configuration of a chiral center can be determined. This is often quantified by the Flack parameter, where a value close to zero for the correct enantiomer confirms the assignment. researchgate.net This is of paramount importance for understanding the stereospecific interactions of such compounds with biological targets.

Theoretical and Computational Studies of 5,9 Methanocycloocta D 1 2 Thiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling, used to investigate the electronic properties of molecules and atoms. nih.gov It is frequently employed to predict a wide array of molecular properties, including optimized geometry, electronic structure, and vibrational frequencies. irjweb.comresearchgate.net For complex structures like 5,9-Methanocycloocta[d] evitachem.comresearchgate.netthiazole (B1198619), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide a reliable means to understand its intrinsic characteristics in the gaseous phase. researchgate.netmaterialsciencejournal.org

Geometry optimization is a fundamental DFT procedure to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 5,9-Methanocycloocta[d] evitachem.comresearchgate.netthiazole, this process is crucial for understanding the impact of its defining structural features: the fused thiazole ring and the methano bridge that introduces significant conformational constraints. evitachem.com The methano bridge connects two carbon atoms within the cyclooctane (B165968) ring, enhancing its rigidity and stability. evitachem.com

Computational studies on similar bridged and fused heterocyclic systems have demonstrated that the thiazole ring itself is generally planar and aromatic. irjweb.comnih.gov However, the fusion to the cyclooctane and the presence of the methano bridge create a strained, non-planar macrostructure. DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles of the most stable conformer. For instance, in related benzimidazole (B57391) derivatives, the heterocyclic ring maintains planarity while substituent groups orient themselves in specific configurations to minimize steric hindrance. mdpi.com In a study on a pyrrolo-thiazole derivative, the thiazolidine (B150603) ring adopted an "envelope" conformation. nih.gov A conformational analysis of 5,9-Methanocycloocta[d] evitachem.comresearchgate.netthiazole would similarly identify its most stable spatial arrangement, which is critical for understanding its reactivity and interactions.

Table 1: Representative Bond Parameters for Thiazole Ring Systems Determined by DFT (Note: This table presents typical values for thiazole derivatives as specific experimental or calculated data for 5,9-Methanocycloocta[d] evitachem.comresearchgate.netthiazole is not publicly available. The parameters are for illustrative purposes.)

ParameterBondTypical Calculated Value (Å)
Bond LengthC=N1.30 - 1.37
Bond LengthC-S1.70 - 1.77
Bond LengthN-C1.37 - 1.40
Bond AngleC-S-C~90°
Bond AngleS-C-N~115°

Data compiled from general findings in computational studies of thiazole derivatives.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. irjweb.comresearchgate.net

Table 2: Exemplary HOMO-LUMO Energy Gaps for Various Thiazole Derivatives Calculated via DFT (Note: These values are from studies on different thiazole-containing molecules and serve to illustrate the typical range of energy gaps.)

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE eV)Reference
Thiazole-9.4683.34812.816 researchgate.net
2-Methyl thiazole-9.1353.51212.647 researchgate.net
N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine-5.529-0.8304.699 irjweb.com
Thiazolo[5,4-d]thiazole Oligomer (4 units)--~3.0 researchgate.net

Theoretical vibrational analysis via DFT is an essential tool for interpreting and assigning experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions (stretching, bending, rocking). researchgate.net

For 5,9-Methanocycloocta[d] evitachem.comresearchgate.netthiazole, a theoretical vibrational spectrum would show characteristic frequencies for the thiazole ring and the methanocyclooctane framework. Key vibrational modes for thiazole derivatives include C-H, C=N, C-S, and C-C stretching and bending vibrations. researchgate.net A computational study on 1-(5-Methyl- evitachem.comresearchgate.netuomphysics.netthiadiazol-2-yl)-pyrolidin-2-ol successfully used DFT calculations to assign the observed IR and Raman bands, identifying specific modes such as C-H symmetric and asymmetric stretches and C-O stretching. researchgate.net Such an analysis for 5,9-Methanocycloocta[d] evitachem.comresearchgate.netthiazole would allow for its unambiguous structural confirmation when compared with experimental spectra.

Table 3: Common Vibrational Frequencies for Thiazole-Related Functional Groups (Note: These are general frequency ranges observed in related heterocyclic compounds.)

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Reference
Asymmetric StretchingC-H2980 - 3013 researchgate.net
Symmetric StretchingC-H~2870 researchgate.net
StretchingC=N1307 - 1382 researchgate.net
StretchingC-O1000 - 1260 researchgate.net
In-plane BendingO-H1233 - 1383 researchgate.net

Molecular Modeling and Docking Simulations for Molecular Interactions

Beyond understanding the properties of the isolated molecule, computational modeling can predict how 5,9-Methanocycloocta[d] evitachem.comresearchgate.netthiazole might interact with other chemical systems, which is particularly relevant for applications in medicinal chemistry and materials science. evitachem.com

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another, typically a protein receptor. nih.gov This technique is instrumental in drug discovery for identifying potential therapeutic agents. Thiazole derivatives are known to exhibit a wide range of biological activities, and docking studies have been used to investigate their potential as inhibitors for various enzymes. nih.govmdpi.com

For 5,9-Methanocycloocta[d] evitachem.comresearchgate.netthiazole, a docking study would involve selecting a biologically relevant protein target. The simulation would then place the thiazole derivative into the protein's binding pocket and calculate a scoring function, often expressed as binding energy in kcal/mol, to estimate the strength of the interaction. Lower binding energy values suggest a more stable and favorable interaction. mdpi.com For instance, studies have successfully docked novel thiazole derivatives into the binding sites of targets like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) and DNA gyrase, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. mdpi.comnih.govjohnshopkins.edu

Table 4: Example Molecular Docking Results for Thiazole Derivatives Against Protein Targets (Note: These results are for different thiazole compounds and are presented to illustrate the data obtained from such studies.)

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
Thiazole-isatin-1,2,3-triazole hybrid (5j)DNA Gyrase (1KZN)-10.3 nih.gov
Thiazole-isatin-1,2,3-triazole hybrid (5j)Sterol 14α-demethylase (5TZ1)-12.6 nih.gov
Thiazolo[3,2-a]pyridine derivative (2e)DNA Gyrase-20.84 johnshopkins.edu
Ciprofloxacin (Reference Drug)DNA Gyrase-13.67 johnshopkins.edu

While molecular docking provides a static picture of interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the atomistic movements and conformational changes of a molecule and its complexes over time. nih.gov MD simulations are particularly valuable for a conformationally constrained molecule like 5,9-Methanocycloocta[d] evitachem.comresearchgate.netthiazole, as they can reveal the flexibility of the bridged system and the stability of its binding modes.

An MD simulation tracks the trajectory of atoms over a set period (e.g., nanoseconds), providing insights into the stability of the system. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex from its initial docked pose. A stable RMSD value over time indicates a stable binding complex. nih.gov In a study of thiazole-isatin-triazole hybrids, MD simulations confirmed that the most promising docked compound formed a stable complex with its target enzyme over a 100 ns simulation. nih.gov Such an analysis of 5,9-Methanocycloocta[d] evitachem.comresearchgate.netthiazole would be crucial to validate docking results and understand the dynamic behavior that governs its stability and interactions.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical and mathematical tools used to predict the reactivity of chemical compounds based on their molecular structure. nih.govresearchgate.net These models establish a correlation between the chemical reactivity of a substance in a specific reaction and its structural or physicochemical properties, which are quantified by numerical values known as molecular descriptors. researchgate.netnih.gov

The development of a QSRR model for 5,9-Methanocycloocta[d] rsc.orgnumberanalytics.comthiazole would involve a multi-step process:

Data Set Generation: A series of closely related derivatives of the parent molecule would be defined. Their reactivity in a specific, well-defined chemical reaction (e.g., electrophilic substitution, nucleophilic addition, or cycloaddition) would need to be determined experimentally or through high-level calculations.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. researchgate.net These can be categorized as:

Constitutional Descriptors: Simple counts of atoms, bonds, rings, molecular weight, etc. mdpi.com

Topological Descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometrical (3D) Descriptors: Derived from the 3D coordinates of the atoms, including molecular surface area, volume, and shape indices. acs.org

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these include dipole moment, orbital energies (HOMO/LUMO), and atomic charges. researchgate.nettandfonline.com

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the observed reactivity. researchgate.netmdpi.com The predictive power of this model is then rigorously tested using external validation sets. nih.gov

For 5,9-Methanocycloocta[d] rsc.orgnumberanalytics.comthiazole, a QSRR study could, for instance, predict its susceptibility to oxidation at the sulfur atom by correlating reactivity data with descriptors like the charge on the sulfur atom, the energy of the highest occupied molecular orbital (HOMO), and steric hindrance around the thiazole ring.

Table 1: Illustrative Descriptors for a Hypothetical QSRR Study of 5,9-Methanocycloocta[d] rsc.orgnumberanalytics.comthiazole Derivatives

DerivativeMolecular Weight (MW)HOMO Energy (eV)Sulfur Atom Net ChargeReactivity (log k)
Parent Compound177.26-6.5+0.25-2.1
2-Methyl191.29-6.3+0.26-1.9
2-Nitro222.26-7.1+0.35-3.5
7-Fluoro195.25-6.7+0.28-2.6

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. numberanalytics.comuni-muenchen.dewisc.edu This technique is invaluable for understanding electron delocalization, which is crucial for determining molecular stability and reactivity. numberanalytics.comresearchgate.net

For 5,9-Methanocycloocta[d] rsc.orgnumberanalytics.comthiazole, an NBO analysis would provide detailed insights into its electronic structure:

Lewis Structure and Non-Lewis Effects: The analysis would first determine the optimal Lewis structure, localizing electron pairs into specific bonds (e.g., C-C, C-H, C=N, C-S) and lone pairs (e.g., on the nitrogen and sulfur atoms). uni-muenchen.dewisc.edu The percentage of electron density described by this single Lewis structure is typically very high for stable molecules. wisc.edu The remaining small percentage, termed the "non-Lewis" density, accounts for delocalization effects. wisc.edu

Second-Order Perturbation Theory: The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated using second-order perturbation theory. uni-muenchen.denih.gov A larger E(2) value signifies a stronger interaction and greater electron delocalization. researchgate.net By examining these E(2) values, one can identify the most significant delocalization pathways within the 5,9-Methanocycloocta[d] rsc.orgnumberanalytics.comthiazole framework. For instance, interactions involving the lone pairs on the sulfur and nitrogen atoms with antibonding orbitals of the fused ring system would be of particular interest.

Table 2: Hypothetical NBO Second-Order Perturbation (E(2)) Analysis for Key Interactions in 5,9-Methanocycloocta[d] rsc.orgnumberanalytics.comthiazole

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Sσ(C-N)5.8Lone Pair → Antibond
LP (1) Nσ(C-C)12.3Lone Pair → Antibond
π (C=N)π(C=C)25.1π-Conjugation
σ (C-H)σ(C-S)2.5Hyperconjugation

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While standard Density Functional Theory (DFT) is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to describe the behavior of electrons under time-dependent potentials, such as those from oscillating light waves. uci.edusissa.itmpg.de This makes TD-DFT a powerful and widely used method for calculating the electronic excited states of molecules, providing information on their absorption spectra and other photochemical properties. uci.edunih.gov

An application of TD-DFT to 5,9-Methanocycloocta[d] rsc.orgnumberanalytics.comthiazole would yield critical data on how the molecule interacts with light:

Excitation Energies and Absorption Spectra: TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a filled molecular orbital to an empty one without a change in molecular geometry. researchgate.net These energies directly correlate with the wavelengths of maximum absorption (λ_max) in the molecule's UV-visible spectrum. mdpi.comsolusiriset.com

Oscillator Strengths: The theory also calculates the oscillator strength for each electronic transition. This value represents the probability of a particular transition occurring. Transitions with high oscillator strengths correspond to intense absorption peaks, while those with zero or near-zero oscillator strengths are considered "forbidden" and result in weak or unobservable peaks.

Nature of Electronic Transitions: TD-DFT provides information about the character of each excited state by identifying the primary molecular orbitals involved. mdpi.com For example, a transition might be characterized as a π→π* transition, predominantly localized on the thiazole ring, or as an n→π* transition, involving the promotion of an electron from a nitrogen or sulfur lone pair (a non-bonding 'n' orbital) into an antibonding π* orbital. This information is crucial for understanding the molecule's photochemistry and photostability. researchgate.netacs.org

Table 3: Illustrative TD-DFT Results for the Lowest Singlet Excited States of 5,9-Methanocycloocta[d] rsc.orgnumberanalytics.comthiazole

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Character
S14.103020.005HOMO-1 → LUMOn→π
S24.552720.250HOMO → LUMOπ→π
S35.202380.110HOMO → LUMO+1π→π
S45.452270.012HOMO-2 → LUMOn→π

Reaction Pathways and Mechanistic Insights for 5,9 Methanocycloocta D 1 2 Thiazole

Elucidation of Reaction Mechanisms in Bridged Thiazole (B1198619) Formation

The formation of the thiazole core within the bridged structure of 5,9-Methanocycloocta[d] mdpi.comnih.govthiazole can be understood through established thiazole synthesis methodologies, which would be applied to a pre-existing or concurrently formed methanocyclooctane precursor. The two most prominent and relevant mechanisms are the Hantzsch thiazole synthesis and the Gewald reaction.

Hantzsch Thiazole Synthesis: This is a classic and widely used method for thiazole ring formation. nih.gov The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.comyoutube.com For the synthesis of a bridged system like 5,9-Methanocycloocta[d] mdpi.comnih.govthiazole, a suitable α-haloketone derived from the bicyclo[3.3.1]nonane framework would be a key starting material. The mechanism proceeds via an initial S-nucleophilic attack of the thioamide on the α-halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com The aromaticity of the final thiazole ring provides a strong thermodynamic driving force for the reaction. youtube.com

Gewald Reaction: A modified Gewald reaction offers an alternative pathway, particularly for substituted thiazoles. beilstein-journals.orgnih.gov This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base. wikipedia.org For the target molecule, a bicyclic ketone would react with a suitable nitrile. Two primary mechanisms are proposed for thiazole formation under Gewald-type conditions. beilstein-journals.org

Mechanism A: This pathway is reminiscent of the traditional Gewald mechanism for thiophene (B33073) synthesis and requires a methine or methylene (B1212753) group alpha to the nitrile. beilstein-journals.org

Mechanism B: This pathway is viable for molecules that lack protons alpha to the nitrile group. beilstein-journals.org The substitution pattern on the nitrile precursor is a critical factor that determines whether a thiazole or a thiophene is formed, with α-alkylation or arylation favoring thiazole formation by blocking the typical Gewald pathway to 2-aminothiophenes. beilstein-journals.org

Table 1: Comparison of Plausible Thiazole Formation Mechanisms
MechanismKey ReactantsKey IntermediatesDriving ForceReference
Hantzsch Synthesisα-Haloketone (bridged), ThioamideImino thioether, HydroxythiazolineFormation of aromatic thiazole ring nih.govyoutube.com
Modified Gewald ReactionBicyclic Ketone, Activated Nitrile, SulfurKnoevenagel adduct, Sulfur-containing intermediateCyclization and aromatization beilstein-journals.orgwikipedia.org

Regioselectivity and Stereoselectivity in Synthetic Transformations

The synthesis of a complex molecule like 5,9-Methanocycloocta[d] mdpi.comnih.govthiazole requires precise control over both regioselectivity (where reactions occur) and stereoselectivity (the spatial arrangement of the atoms).

Regioselectivity: In the context of the Hantzsch synthesis, regioselectivity becomes a key issue when using unsymmetrical reactants. For instance, the reaction between an α-haloketone and an N-monosubstituted thiourea (B124793) can potentially lead to two different isomeric products. Studies have shown that reaction conditions, such as pH, can significantly influence the outcome. In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture including 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org The choice of catalyst and reaction conditions is therefore crucial for directing the cyclization to the desired regioisomer. For example, copper-catalyzed reactions have been used to achieve high regioselectivity in the synthesis of substituted thiazoles. nih.gov

Stereoselectivity: The bridged bicyclo[3.3.1]nonane core of the molecule introduces significant stereochemical complexity. The fusion of the thiazole ring to this framework can result in different stereoisomers. The relative orientation of substituents on the bridged system is defined by exo- and endo-isomerism. slideshare.net Synthetic strategies must control the approach of reagents to form the desired stereoisomer. The inherent strain and conformational rigidity of the bridged ring system can often be exploited to achieve high stereoselectivity, as certain reaction trajectories will be sterically hindered. beilstein-journals.orgacs.org The formation of the carbon-carbon bonds that create the bridged structure itself must be highly controlled to establish the correct relative stereochemistry of the bridgehead carbons and other stereocenters.

Table 2: Factors Influencing Selectivity in Bridged Thiazole Synthesis
Selectivity TypeControlling FactorsExample ApplicationReference
RegioselectivitypH of reaction medium, choice of catalyst (e.g., copper salts), nature of substituents.Directing cyclization in Hantzsch synthesis to a single isomer. nih.govrsc.org
StereoselectivityConformational rigidity of the bridged precursor, steric hindrance directing reagent approach (exo/endo attack).Controlling the orientation of the fused thiazole ring relative to the bicyclic system. slideshare.net

Intermolecular and Intramolecular C-C and C-Heteroatom Bond Formation

The assembly of 5,9-Methanocycloocta[d] mdpi.comnih.govthiazole relies on a sequence of both intramolecular and intermolecular bond-forming reactions to construct the thiazole ring (C-N and C-S bonds) and the bicyclic hydrocarbon framework (C-C bonds).

C-Heteroatom Bond Formation: The synthesis of the thiazole ring inherently involves the formation of one C-N and one C-S bond in a cyclization process.

Intramolecular C-S Bond Formation: Many modern methods for synthesizing thiazole and benzothiazole (B30560) derivatives rely on an intramolecular cyclization where a C-S bond is formed. jsynthchem.com This can be achieved through palladium-catalyzed C-H functionalization, where a suitably positioned C-H bond on an aryl ring is activated to react with a thioamide group. mdpi.com These methods often offer high efficiency and regioselectivity.

Tandem C-S and C-N Bond Formation: Photocatalytic reactions between enaminones and thioureas can form both the C-S and C-N bonds in a tandem sequence under mild, aerobic conditions. organic-chemistry.org Lipase-catalyzed, ultrasound-assisted methods have also been developed, where an intermediate formed by intermolecular nucleophilic substitution undergoes an intramolecular nucleophilic addition to form the thiazole ring. nih.gov

C-C Bond Formation: The construction of the 5,9-methano-bridged cyclooctane (B165968) skeleton requires strategic C-C bond formation.

Intramolecular C-C Bond Formation: Oxidative C-C bond formation is a powerful tool for creating bridged ring systems. For example, the berberine (B55584) bridge enzyme (BBE) catalyzes the formation of a bridged structure via an intramolecular, oxidative C-C bond formation. acs.org Similar principles can be applied in chemical synthesis using transition metal catalysts, such as rhodium, which are effective in promoting C-H bond insertions to form bridged rings. beilstein-journals.org

Photochemical Reactivity and Transformations of Bridged Thiazoles

The presence of the aromatic thiazole ring suggests that 5,9-Methanocycloocta[d] mdpi.comnih.govthiazole would exhibit photochemical activity. While specific studies on this compound are not available, the behavior of other thiazoles and related heterocyclic systems provides insight into potential transformations.

Upon UV irradiation, simple thiazole is known to undergo complex photoreactions. These are not simple isomerizations but often involve cleavage of the ring bonds. The primary photochemical processes include:

Ring Opening: The weakest bond, the C-S bond, can cleave, leading to open-chain intermediates.

Isomerization and Decomposition: Following ring cleavage, the molecule can isomerize into various open-chain species or decompose into smaller fragments. chemistryworld.com

Structure Reactivity Relationships in 5,9 Methanocycloocta D 1 2 Thiazole Derivatives

Influence of Bridged System Topology on Chemical Reactivity

The chemical reactivity of 5,9-Methanocycloocta[d] nih.govuzh.chthiazole (B1198619) is profoundly influenced by the rigid and strained topology of its bridged bicyclic framework. The fusion of the thiazole ring to the methanocyclooctane system imposes significant geometric constraints that alter the reactivity compared to a simple, planar thiazole.

Research into analogous bicyclic systems demonstrates that ring strain is a critical determinant of reaction outcomes. nih.govnih.gov Studies on bicyclo[2.2.2]octenone systems, for instance, have shown that the degree of strain energy, calculated through methods like DFT, can dictate whether a reaction proceeds through a cyclization or a rearrangement pathway. nih.govacs.org In the case of 5,9-Methanocycloocta[d] nih.govuzh.chthiazole, the methano-bridge creates a rigid structure with specific bond angles and transannular strain. This inherent strain can be a driving force for ring-opening reactions or, conversely, can provide a thermodynamic barrier to transformations that would require a significant geometric distortion of the cage-like structure. pitt.edu

The topology of the bridged system also creates distinct steric environments. The bulk of the bicyclic framework shields one face of the fused thiazole ring, making the other face more accessible for reagent attack. This steric hindrance can lead to high regioselectivity and stereoselectivity in addition reactions. The influence of a fused ring's size on reaction yields and pathways is a well-documented phenomenon; in related systems, moving from a more flexible seven-membered ring to a more constrained five- or six-membered fused ring can dramatically alter product ratios. acs.org This principle suggests that the specific geometry of the eight-membered cyclooctane (B165968) ring, locked by the methano-bridge, is a key factor in controlling the molecule's chemical transformations.

Table 1: Influence of Ring Strain on Reaction Pathways in Analogous Bicyclic Systems This table, based on findings from related bicyclic ketone studies, illustrates how the strain of a fused ring system can direct chemical reactions, a principle applicable to the 5,9-Methanocycloocta[d] nih.govuzh.chthiazole framework. nih.govacs.org

Fused Ring Size (Analogous System)Relative Ring StrainPredominant Reaction Pathway
5-MemberedHighFavors Cyclization
6-MemberedLow (Chair Conformation)Favors Rearrangement
7-MemberedModerateMixture of Products

Role of Substituents on Thiazole Ring Reactivity

While the bridged topology provides a foundational influence, the placement of substituents directly on the thiazole ring allows for the fine-tuning of its reactivity. The intrinsic electronic nature of the thiazole ring features an electron-deficient C2 position and a relatively electron-rich C5 position. wikipedia.orgpharmaguideline.com This makes the C5 position the primary site for electrophilic substitution, while the acidic proton at the C2 position can be removed by strong bases to generate a nucleophilic center. wikipedia.orgpharmaguideline.com

The introduction of substituents can either enhance or counteract these inherent properties.

Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) or amino (-NH₂) groups, particularly at the C2 position, increase the electron density of the ring. This strongly activates the C5 position toward attack by electrophiles. pharmaguideline.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or acyl groups make the thiazole ring more electron-deficient. This deactivates the ring toward electrophilic attack but can make it more susceptible to nucleophilic substitution, especially at the C2 and C4 positions. slideshare.net Furthermore, EWGs increase the acidity of ring protons, facilitating deprotonation.

Structure-activity relationship studies on various thiazole derivatives confirm these principles. For example, the presence of a methyl group on the thiazole ring has been shown to be a critical difference between the toxic drug sudoxicam (B611048) and the safer drug meloxicam, influencing the metabolic bioactivation pathway of the thiazole ring. acs.org

Table 2: General Effects of Substituents on Thiazole Ring Reactivity This interactive table summarizes established reactivity patterns for substituted thiazoles. pharmaguideline.comnih.gov

Substituent TypePositionEffect on Electrophilic Attack (at C5)Effect on Nucleophilic AttackAcidity of C2-H
Electron-Donating (-CH₃, -NH₂)C2Strong ActivationDeactivationDecreased
Electron-Withdrawing (-NO₂, -CN)C2 or C4Strong DeactivationActivationIncreased
Halogen (-Cl, -Br)AnyDeactivation (Inductive)Activation / Halogen ExchangeIncreased

Electronic Effects and Steric Hindrance in Chemical Transformations

A clear separation between electronic and steric effects is crucial for understanding the chemical transformations of 5,9-Methanocycloocta[d] nih.govuzh.chthiazole derivatives. researchgate.net

Electronic Effects: The fundamental reactivity is governed by the electron distribution within the aromatic thiazole ring. Pi-electron density calculations consistently show C5 as the most electron-rich site, predisposing it to reactions like halogenation or nitration. wikipedia.org The nitrogen atom at position 3 is the most basic site, readily undergoing protonation or N-alkylation to form a thiazolium cation. pharmaguideline.com This quaternization significantly increases the acidity of the C2-H proton, making it susceptible to deprotonation and subsequent reaction with electrophiles. pharmaguideline.com

Steric Hindrance: The three-dimensional structure of the 5,9-methanocyclooctane cage provides significant steric bulk. This "spectator" portion of the molecule plays a non-trivial role by physically blocking certain reaction trajectories. researchgate.net Any chemical transformation must contend with the steric shield imposed by the bridged framework. This can force reagents to approach the thiazole ring from a less-hindered face, which is particularly important in catalysis or when interacting with large biomolecules. In studies of similarly crowded N-heterocyclic compounds, bulky substituents are known to dramatically influence bond dissociation energies and the stability of metal complexes. researchgate.net This steric congestion can prevent certain reactions altogether or require more forcing conditions (e.g., higher temperatures) to overcome the activation energy barrier. wikipedia.org

Conformational Flexibility and its Impact on Chemical Behavior

While the methano-bridge imparts significant rigidity, the eight-membered cyclooctane ring retains a degree of conformational flexibility. The conformational analysis of eight-membered rings is notoriously complex, with multiple low-energy structures such as chair-boat conformations being possible. researchgate.net

In the context of 5,9-Methanocycloocta[d] nih.govuzh.chthiazole, the molecule likely exists as an equilibrium of different conformers. Each conformer would present a unique three-dimensional shape, altering the steric environment around the reactive thiazole ring. nih.gov For example, a subtle conformational shift in the cyclooctane portion could change which face of the thiazole ring is more sterically accessible, thereby influencing the stereochemical outcome of a reaction.

Computational and experimental studies on other large, flexible molecules have demonstrated a clear link between conformational state and chemical properties. pitt.edumdpi.com The ability of a molecule to adopt different shapes can affect its solubility, crystal packing, and how it binds to a receptor or enzyme active site. pitt.edu For 5,9-Methanocycloocta[d] nih.govuzh.chthiazole, this flexibility means that the molecule's chemical behavior might be solvent-dependent, as different solvents could stabilize different ground-state conformations. researchgate.net Therefore, a complete understanding of its reactivity requires not just a static picture but an appreciation of the dynamic conformational equilibria that govern the accessibility of its reactive sites.

Advanced Topics and Future Research Directions

Development of Novel Synthetic Methodologies for Highly Substituted Bridged Thiazoles

The synthesis of highly substituted bridged thiazoles like 5,9-Methanocycloocta[d] nih.govresearchgate.netthiazole (B1198619) remains a significant challenge due to the steric hindrance and conformational constraints imposed by the bridged bicyclic system. Current research is focused on developing robust and versatile synthetic methodologies to access these complex scaffolds.

One promising approach involves the adaptation of classical thiazole syntheses, such as the Hantzsch thiazole synthesis, to accommodate the unique steric demands of the bridged framework. nih.govresearchgate.net This often requires the use of highly reactive intermediates and carefully optimized reaction conditions to drive the cyclization and aromatization steps. Researchers are exploring the use of potent activating groups and novel catalysts to overcome the inherent low reactivity of sterically encumbered precursors.

Another area of active development is the use of multi-component reactions, which offer a convergent and atom-economical route to complex molecular architectures. researchgate.net The development of a one-pot synthesis for the 5,9-Methanocycloocta[d] nih.govresearchgate.netthiazole core from simple, readily available starting materials would represent a significant breakthrough in the field.

The table below summarizes some modern synthetic strategies that could be adapted for the synthesis of highly substituted bridged thiazoles.

Synthetic Strategy Key Features Potential for Bridged Systems Reference
Modified Hantzsch SynthesisUse of α-haloketones and thioamides.Adaptable with highly reactive or functionalized bicyclic ketones. nih.govresearchgate.net
Gewald-type ReactionsCan lead to thiophenes or thiazoles depending on the substrate. beilstein-journals.orgnih.govThe substitution pattern on the bridged framework could direct the reaction pathway. beilstein-journals.orgnih.gov
1,3-Dipolar CycloadditionsUtilizes nitrile ylides or other 1,3-dipoles.Offers a pathway to construct the thiazole ring onto a pre-formed bridged system. nih.gov
Metal-Catalyzed C-H ArylationDirect functionalization of the thiazole ring.Could be used to introduce substituents after the core is formed. organic-chemistry.org

Exploration of Unconventional Reaction Pathways for Polycyclic Thiazole Formation

Beyond traditional methods, the exploration of unconventional reaction pathways is crucial for accessing novel polycyclic thiazole derivatives. These pathways may involve photochemical reactions, radical cyclizations, or transition-metal-catalyzed C-H activation/functionalization strategies. nih.govorganic-chemistry.org

For a strained system like 5,9-Methanocycloocta[d] nih.govresearchgate.netthiazole, ring-closing metathesis (RCM) followed by a sulfur-incorporation and cyclization cascade could be a viable, albeit underexplored, strategy. Additionally, the use of flow chemistry could enable the use of highly reactive or unstable intermediates under controlled conditions, opening up new avenues for synthesis. nih.gov

Application of Machine Learning and Artificial Intelligence in Computational Design and Synthesis Prediction

The complexity of bridged thiazole synthesis makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). arxiv.org These computational tools can be used to:

Predict Reaction Outcomes: ML models can be trained on existing reaction data to predict the feasibility and yield of a proposed synthetic route for a given substituted 5,9-Methanocycloocta[d] nih.govresearchgate.netthiazole derivative. nih.govresearchgate.net

Optimize Reaction Conditions: AI algorithms can explore a vast parameter space of solvents, catalysts, temperatures, and reaction times to identify the optimal conditions for a particular transformation. researchgate.net

De Novo Design of Synthetic Routes: Generative models can propose entirely new synthetic pathways to the target molecule, potentially uncovering non-intuitive and highly efficient routes. nih.gov

Virtual Screening of Derivatives: ML can be used to predict the properties of hypothetical derivatives of 5,9-Methanocycloocta[d] nih.govresearchgate.netthiazole, allowing for the in-silico design of molecules with desired electronic or biological activities. nih.govresearchgate.net

AI/ML Application Description Potential Impact on Bridged Thiazole Synthesis Reference
QSAR ModelingQuantitative Structure-Activity Relationship models can predict biological activity.Design of bioactive 5,9-Methanocycloocta[d] nih.govresearchgate.netthiazole derivatives. nih.gov
Retrosynthetic AnalysisAI can propose disconnection strategies for complex molecules.Accelerate the design of synthetic routes to the bridged thiazole core. researchgate.netnih.gov
High-Throughput Virtual ScreeningRapidly evaluate large libraries of virtual compounds.Identify promising derivatives for synthesis and testing. researchgate.netnih.gov

Detailed Mechanistic Investigations using Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms governing the formation and reactivity of 5,9-Methanocycloocta[d] nih.govresearchgate.netthiazole is essential for optimizing existing synthetic routes and developing new ones. Advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can provide real-time monitoring of reaction progress and help to identify transient intermediates. nih.gov

Computational methods, particularly density functional theory (DFT) calculations, are invaluable for elucidating reaction pathways, transition state geometries, and activation energies. rsc.orgnih.govrsc.org These theoretical studies can provide insights into the factors that control regioselectivity and stereoselectivity in the synthesis of substituted bridged thiazoles. rsc.org

Supramolecular Chemistry and Self-Assembly of Bridged Thiazole Scaffolds

The rigid and well-defined three-dimensional structure of the 5,9-Methanocycloocta[d] nih.govresearchgate.netthiazole scaffold makes it an attractive building block for supramolecular chemistry and self-assembly. nih.gov The thiazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination.

By introducing appropriate functional groups onto the bridged framework, it should be possible to direct the self-assembly of these molecules into higher-order structures such as molecular cages, polymers, and extended frameworks. nsf.govmdpi.comnih.gov These self-assembled materials could have applications in areas such as host-guest chemistry, molecular sensing, and catalysis.

Catalytic Applications of 5,9-Methanocycloocta[d]nih.govresearchgate.netthiazole Derivatives

While currently undocumented, the unique steric and electronic properties of 5,9-Methanocycloocta[d] nih.govresearchgate.netthiazole derivatives suggest their potential as ligands in catalysis. The nitrogen and sulfur atoms of the thiazole ring can coordinate to a variety of metal centers, and the rigid bridged backbone could enforce specific coordination geometries, leading to highly selective catalysts. researchgate.net

Future research in this area could involve the synthesis of chiral derivatives of 5,9-Methanocycloocta[d] nih.govresearchgate.netthiazole and their evaluation as ligands in asymmetric catalysis. The development of metal-thiazole complexes could also lead to novel catalysts for a range of organic transformations. researchgate.net

Q & A

Q. Structure-activity relationship (SAR) insights :

Position Substituent Biological Impact Reference
2NO₂ (electron-withdrawing)Enhances antimicrobial activity by 30–50% vs. H
4ChloromethylImproves antiproliferative activity (IC₅₀: 8 µM in MCF7)
2/4Aryl groups (e.g., 3,4,5-trimethoxyphenyl)Increases apoptosis in Jurkat cells via TNF-α modulation

Methodological note : Combinatorial libraries and dose-response assays (e.g., MTT) are used to map substituent effects .

Advanced: What computational tools predict ligand-receptor interactions for thiazole-based therapeutics?

  • Molecular docking : Predicts binding modes (e.g., pyridyl-thiazoles with interleukin-10 receptors) and identifies hydrogen-bonding interactions .
  • Molecular dynamics (MD) simulations : Assesses binding stability over 100-ns trajectories (e.g., thiazole-AChE complexes for Alzheimer’s research) .
  • QSAR models : Correlates substituent hydrophobicity (LogP) with cytotoxicity (R² > 0.85 in HT-29 cells) .

Advanced: How are immunomodulatory effects of thiazole derivatives evaluated in oncology research?

  • Cytokine profiling : ELISA quantifies interleukin-10 (IL-10) and TNF-α levels in macrophage co-cultures with cancer cells .
  • Flow cytometry : Measures apoptosis/necrosis ratios (e.g., Annexin V/PI staining in Jurkat cells treated with pyridyl-thiazoles) .
  • Transcriptomic analysis : RNA-seq identifies Wnt/β-catenin pathway activation, linking immunomodulation to antiproliferative effects .

Basic: What are the challenges in optimizing reaction yields for thiazole cyclization?

  • Side reactions : Competing thiazine formation requires strict temperature control (<60°C) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require scavengers for byproduct removal .
  • Catalyst optimization : Pd/Cu systems improve cross-coupling efficiency in halogenated thiazoles (e.g., 3,5-diiodo-1,2,4-thiadiazole) .

Advanced: How do halogen substituents (e.g., Br, Cl) influence the bioactivity of thiazole derivatives?

  • Antimicrobial activity : Bromine at position 3 (e.g., 2-(3-bromophenyl)-4-(chlormethyl)-1,3-thiazole) enhances Gram-negative bacterial inhibition (MIC: 4 µg/mL vs. E. coli) .
  • Anticancer selectivity : Chloromethyl groups reduce toxicity in macrophages (J774A.1 viability >80% at 10 µM) while maintaining efficacy in cancer cells .
  • Metabolic stability : Halogens slow hepatic clearance (t₁/₂ increased by 2× in microsomal assays) .

Advanced: What methodologies assess the environmental stability of thiazole derivatives?

  • Photodegradation studies : HPLC tracks decomposition under UV light (λ = 254 nm) .
  • Hydrolytic stability assays : pH-dependent degradation (e.g., thiazole ring cleavage at pH >10) .
  • Ecotoxicity models : Daphnia magna assays evaluate aquatic toxicity (LC₅₀: >100 mg/L for most derivatives) .

Advanced: How are fused thiazolo-triazole systems (e.g., thiazolo[3,2-b][1,2,4]triazol-6(5H)-one) synthesized and characterized?

  • Multi-step heterocyclization : Combines thiazole and triazole precursors via Vilsmeier–Haack reactions or cyclocondensation .
  • X-ray diffraction : Confirms Z/E configurations of benzylidene groups in fused systems .
  • In vitro screening : Targets kinase inhibition (e.g., EGFR IC₅₀: 0.9 µM for methoxy-substituted derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.